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Compound of Interest

Compound Name: CoPoP

Cat. No.: B12368389

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and
in vivo application of Cobalt-Porphyrin-Phospholipid (CoPoP) liposomes. CoPoP liposomes
represent a versatile platform for the delivery of histidine-tagged proteins, peptides, and other
molecules, offering enhanced stability and immunogenicity for in vivo studies, particularly in
vaccine development and targeted drug delivery.

Introduction to CoPoP Liposomes

CoPoP liposomes are lipid-based nanoparticles that incorporate a cobalt-porphyrin-
phospholipid conjugate within their bilayer. This unique composition allows for the stable
attachment of polyhistidine-tagged (His-tagged) molecules through a coordinate bond between
the histidine residues and the cobalt atom sheltered within the hydrophobic lipid bilayer.[1][2][3]
This interaction is notably more stable in serum compared to traditional nickel-NTA (Ni-NTA)
chelation, making CoPoP liposomes highly suitable for in vivo applications.[1] The particulate
nature of CoPoP liposomes enhances the delivery of antigens to antigen-presenting cells
(APCs), leading to a more robust immune response.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and characterization
of CoPoP liposomes based on published studies.
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Table 1: CoPoP Liposome Formulation Parameters

Molar Ratio Mass Ratio Mass Ratio .
Component Function
(Example) (Example 1)[5] (Example 2)[5]
DPPC (1,2-
dipalmitoyl-sn- 4 4 Primary
glycero-3- structural lipid
phosphocholine)
Stabilizes the
Cholesterol - 2 2 o
lipid bilayer
PHAD (Synthetic )
Adjuvant (TLR4
Monophosphoryl - 1 - )
- agonist)
Lipid A)
CoPoP (Cobalt- ] o
) 1-25 mol% of His-tag binding
Porphyrin- 1

Phospholipid)

total lipid[6]

component

Table 2: Physicochemical Characterization of CoPoP Liposomes
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. Method of L
Parameter Typical Value Significance
Measurement
o Influences
_ Dynamic Light o
Diameter (unloaded) ~100 nm[5] biodistribution and

Scattering (DLS)

cellular uptake

Diameter (with His-

tagged protein)

~116 nm (increase of
20-25 nm)[1]

Dynamic Light
Scattering (DLS)

Confirms protein

binding

Polydispersity Index
(PDI)

< 0.1[1]

Dynamic Light
Scattering (DLS)

Indicates a
monodisperse and

homogenous sample

Zeta Potential

Varies based on

formulation

Zeta Potential

Analyzer

Indicates surface
charge and stability

against aggregation

Antigen Binding
Efficiency

>80% with a 4:1 mass
ratio of CoPoP to
protein[5]

Native PAGE,
Microcentrifugal
filtration with BCA
assay/[5]

Quantifies the amount
of protein attached to

the liposomes

Experimental Protocols

Protocol for CoPoP Liposome Synthesis (Thin-Film
Hydration Method)

This protocol describes the preparation of CoPoP liposomes using the widely adopted thin-film

hydration method.

Materials:

» 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

e Cholesterol

o Cobalt-Porphyrin-Phospholipid (CoPoP)
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o Optional: Phosphorylated HexaAcyl Disaccharide (PHAD) as an adjuvant

e Chloroform

» Ethanol

o Phosphate-Buffered Saline (PBS), sterile

e Round-bottom flask

e Rotary evaporator

» Water bath sonicator

o Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

e Lipid Film Formation:

1. Weigh the desired amounts of DPPC, cholesterol, CoPoP, and PHAD (if used) and
dissolve them in chloroform in a round-bottom flask. A typical mass ratio is 4:2:1:1
(DPPC:Chol:CoPoP:PHAD).[5]

2. Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above
the phase transition temperature of the lipids (e.g., 45-60°C).

3. Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on
the inner surface of the flask.

4. Place the flask under a high vacuum for at least 2 hours to ensure the complete removal
of any residual solvent.

e Hydration:
1. Pre-heat the sterile PBS to the same temperature as used for film formation (45-60°C).

2. Add the warm PBS to the round-bottom flask containing the lipid film.
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3. Agitate the flask gently until the lipid film is fully suspended, resulting in the formation of
multilamellar vesicles (MLVS). This can be aided by brief sonication in a water bath
sonicator.[5]

e Extrusion (Size Reduction):

1. Assemble the liposome extruder with the desired pore size polycarbonate membrane
(e.g., 100 nm).

2. Transfer the MLV suspension to the extruder.

3. Extrude the liposome suspension through the membrane multiple times (e.g., 11-21
passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

» Sterilization and Storage:

1. For in vivo applications, sterile filter the final liposome suspension through a 0.22 um
syringe filter.

2. Store the CoPoP liposomes at 4°C.

Protocol for His-Tagged Protein Loading

This protocol details the simple mixing method for attaching His-tagged proteins to the surface
of pre-formed CoPoP liposomes.

Materials:

¢ Synthesized CoPoP liposomes

o His-tagged protein of interest in a suitable buffer (e.g., PBS)
» Sterile, low-protein binding microcentrifuge tubes
Procedure:

e Determine the concentration of the CoPoP liposomes and the His-tagged protein.
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* In a sterile microcentrifuge tube, mix the CoPoP liposomes with the His-tagged protein at a
desired mass ratio (e.g., a 4:1 ratio of CoPoP to protein has been shown to achieve ~80%
binding).[5]

 Incubate the mixture at room temperature for at least 1 hour with gentle agitation to facilitate
the binding of the His-tag to the cobalt within the liposome bilayer.[5]

e Forin vivo use, it may be necessary to remove unbound protein. This can be achieved by
methods such as size exclusion chromatography (SEC) or tangential flow filtration.[1]

Protocol for In Vivo Administration in a Murine Model

This protocol provides a general guideline for the intravenous administration of CoPoP
liposomes in mice. All animal procedures should be performed in accordance with approved
institutional animal care and use committee (IACUC) protocols.

Materials:

Prepared and protein-loaded CoPoP liposomes

Sterile saline

Anesthesia (e.g., isoflurane)

Appropriate syringes and needles (e.g., 27-30 G)

Warming pad
Procedure:
e Preparation for Injection:

1. In a sterile environment (e.g., a biosafety cabinet), dilute the CoPoP liposome formulation
to the desired final concentration in sterile saline. The final injection volume for a mouse is
typically 50-100 pL.

2. Draw the diluted liposome solution into the injection syringe.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10040081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10040081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11009251/
https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

e Animal Preparation and Injection:

1. Anesthetize the mouse using a calibrated vaporizer with isoflurane.

2. Place the anesthetized mouse on a warming pad to maintain body temperature.

3. Perform the intravenous injection via the tail vein or retro-orbital sinus.

4. Administer the injection slowly and steadily.

e Post-Injection Monitoring:

1. Monitor the animal for any adverse reactions immediately following the injection and at

regular intervals as required by the study protocol.

2. Proceed with the planned experimental endpoints, such as biodistribution analysis,

efficacy studies, or immunological assays.

Visualization of Pathways and Workflows
Signaling Pathway: CoPoP Liposome-Mediated Antigen

Presentation

The following diagram illustrates the proposed mechanism by which CoPoP liposomes

enhance the immune response to a conjugated antigen.
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Caption: CoPoP liposome antigen presentation pathway.

Experimental Workflow: In Vivo Efficacy Study

This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a
CoPoP liposome-based therapeutic or vaccine.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b12368389?utm_src=pdf-body-img
https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://www.benchchem.com/product/b12368389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

1. CoPoP Liposome

Synthesis & Characterization

2. His-Tagged Protein
Loading & Purification

3. Animal Model
(e.g., Tumor Implantation
or Infection)

i

4. Randomization into
Treatment Groups

5. In Vivo Administration
(e.g., IV, IM, SC)

6. Monitoring
(e.g., Tumor Growth,
Survival, Weight)

7. Endpoint Analysis
(e.g., Biodistribution,
Immune Response, Toxicity)

8. Data Analysis
& Conclusion

Click to download full resolution via product page

Caption: Workflow for an in vivo CoPoP liposome study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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